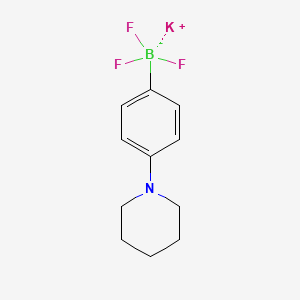
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 4-(piperidiny)phenyltrifluoroborate typically involves the reaction of 4-(piperidiny)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include mild temperatures and the use of an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium 4-(piperidiny)phenyltrifluoroborate, involves scalable procedures that ensure high yields and purity. These methods often utilize continuous-flow chemistry to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate has a wide range of applications in scientific research:
Biology: It is employed in the development of bioactive compounds and molecular probes for biological studies.
Industry: It is utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of potassium 4-(piperidiny)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions, leading to the formation of a reactive boronate intermediate. This intermediate can then participate in various bond-forming reactions, facilitated by transition metal catalysts such as palladium .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is unique due to the presence of the piperidine ring, which imparts additional steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required .
Properties
IUPAC Name |
potassium;trifluoro-(4-piperidin-1-ylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N.K/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16;/h4-7H,1-3,8-9H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFGNXJRUNMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCCCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













